molecular formula C17H15BrN2O2 B6571972 2-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921773-73-1

2-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No. B6571972
CAS RN: 921773-73-1
M. Wt: 359.2 g/mol
InChI Key: HUNFTPBSKIQFCV-UHFFFAOYSA-N
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Description

“2-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” is a chemical compound . The molecular formula is C7H6BrNO .


Synthesis Analysis

There are several papers that discuss the synthesis of similar compounds . For example, a paper discusses the synthesis and characterization of Zn(II) complexes of 2-(7-Bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)acetohydrazide and its condensation products with pyruvic acid and isatin .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed through Hirshfeld surface analysis . This includes the evaluation of the different energy frameworks, indicating that the molecular sheets are primarily formed by hydrogen bonds and the stabilization is dominated via the electrostatic energy contribution .


Chemical Reactions Analysis

There are several chemical reactions associated with similar compounds . For instance, a study discusses catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .


Physical And Chemical Properties Analysis

“this compound” is a solid and has photochemical properties . It can undergo photo-induced reactions .

Scientific Research Applications

2-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has been found to have a wide range of applications in scientific research. One of the most significant applications of this compound is as an inhibitor of enzymes. This compound has been found to be an effective inhibitor of a variety of enzymes, including cytochrome P450 enzymes, proteases, and kinases. This compound has also been found to be an effective modulator of protein-protein interactions.

Advantages and Limitations for Lab Experiments

The use of 2-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide in laboratory experiments has several advantages. This compound is a relatively inexpensive compound, which makes it an attractive option for use in laboratory experiments. Additionally, this compound is a highly soluble compound, which makes it easy to work with in experiments. Finally, this compound is a relatively stable compound, which makes it an ideal choice for use in long-term experiments.
The main limitation of this compound is that it is not yet fully understood. As such, it is difficult to predict the effects of this compound on a variety of biological systems. Additionally, the mechanism of action of this compound is not yet fully understood, which makes it difficult to determine the precise effects of this compound on a given system.

Future Directions

There are a number of potential future directions for the use of 2-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide. One potential direction is the use of this compound as a tool for drug discovery and development. Additionally, this compound could be used to study the regulation of gene expression and cell signaling pathways. Furthermore, this compound could be used to study the effects of environmental toxins on biological systems. Finally, this compound could be used to study the effects of drugs on biological systems.

Synthesis Methods

2-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can be synthesized by a variety of methods, including the use of a Grignard reaction. This method involves the reaction of a halogenated benzamide with a Grignard reagent in the presence of a base, such as sodium hydroxide. The reaction produces a product that is a this compound.

Safety and Hazards

As a chemical compound, “2-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” should be handled in the laboratory according to relevant safety procedures .

properties

IUPAC Name

2-bromo-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-2-20-15-8-7-12(9-11(15)10-16(20)21)19-17(22)13-5-3-4-6-14(13)18/h3-9H,2,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNFTPBSKIQFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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